
2-(4-Chlorophenyl)-5-nitropyridine
Overview
Description
2-(4-Chlorophenyl)-5-nitropyridine (2CP5NP) is a chemical compound that has been used in a wide range of scientific research applications. It is a white crystalline solid with a melting point of 147-148 °C and a boiling point of 202 °C. It has a molecular weight of 223.56 g/mol and a molecular formula of C7H5ClN2O2. 2CP5NP is a versatile compound that has been used in a variety of research applications, such as synthesis, mechanism of action, biochemical and physiological effects, and laboratory experiments.
Scientific Research Applications
Molecular Structure and Properties Analysis
- Vibrational, Electronic, NBO, and NMR Analyses : A study investigated the molecular structures, vibrational wavenumbers, atomic charges, molecular electrostatic potentials, and electronic properties of related nitropyridines, including 2-chloro-4-nitropyridine (CNP). Natural bond orbital (NBO) analysis and molecular electrostatic potential maps (MEP) were utilized to study stability, charge delocalization, and reactive sites of these compounds (Velraj, Soundharam, & Sridevi, 2015).
Synthesis and Chemical Reactions
- Syntheses of Fluoropyridines : Research on the synthesis of fluoropyridines from related compounds, such as 2-chloro-5-fluoropyridine, has been reported. This synthesis involved diazotization and thermolysis processes, providing insights into the chemical reactivity of these compounds (Hand & Baker, 1989).
- Reaction Kinetics with Aryloxide Ions : The kinetics of reactions between 2-chloro-nitropyridines and aryloxide ions in methanol were examined, highlighting the reactivity and possible substitution mechanisms of these compounds (El-Bardan, 1999).
Nucleophilic Substitutions
- Arylthio-dechlorination Reactions : A study explored the nucleophilic substitutions of 2-chloro-nitropyridines, resulting in arylthio-dechlorination. The findings suggest potential pathways for modifying these compounds to achieve desired chemical properties (Hamed et al., 1997).
Multicomponent Synthesis
- Derivatives of 5-Nitropyridines : A multicomponent reaction approach was used to synthesize 4-methyl-substituted derivatives of 5-nitropyridines. This method provides a framework for creating diverse derivatives of nitropyridine compounds (Turgunalieva et al., 2023).
properties
IUPAC Name |
2-(4-chlorophenyl)-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2/c12-9-3-1-8(2-4-9)11-6-5-10(7-13-11)14(15)16/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWYVSXOMGLUBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377179 | |
| Record name | 2-(4-chlorophenyl)-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
874492-01-0 | |
| Record name | 2-(4-chlorophenyl)-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]phenol](/img/structure/B1303208.png)
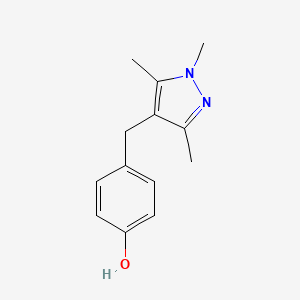

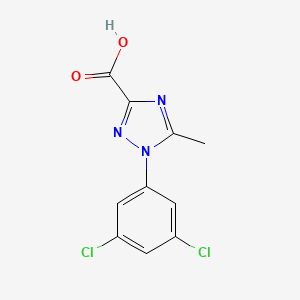
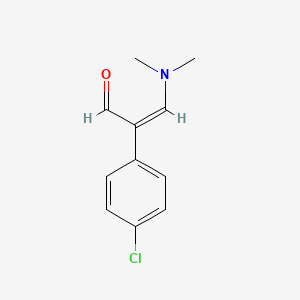
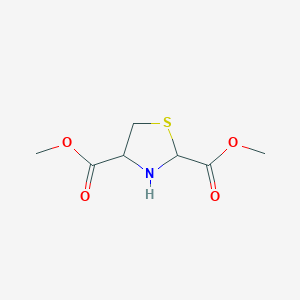
![{2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol](/img/structure/B1303224.png)
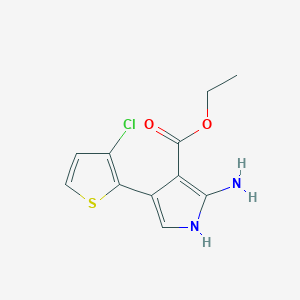
![N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1303254.png)




![1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanol](/img/structure/B1303267.png)